molecular formula C21H25FN2O4S B3400386 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide CAS No. 1040660-79-4

4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Cat. No. B3400386
CAS RN: 1040660-79-4
M. Wt: 420.5 g/mol
InChI Key: JAKQDDYLDPJHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action and has been shown to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves the inhibition of a specific enzyme known as carbonic anhydrase. This enzyme is involved in various physiological processes, including the regulation of pH in the body. Inhibition of this enzyme has been shown to have potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of carbonic anhydrase. Additionally, this compound has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide in lab experiments is its unique mechanism of action. This compound has been found to have potential as a cancer treatment and has been shown to inhibit the growth of cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide. One area of interest is in the development of this compound as a cancer treatment. Further studies are needed to determine the safety and efficacy of this compound in vivo. Additionally, this compound has potential applications in the treatment of other diseases, such as inflammation and metabolic disorders. Further research is needed to explore these potential applications.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has been studied for its potential use in various fields of scientific research. One area of interest is in the field of cancer research, where this compound has been found to have potential as a cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-5-28-19-9-8-16(13-17(19)22)29(26,27)23-15-7-6-14-10-11-24(18(14)12-15)20(25)21(2,3)4/h6-9,12-13,23H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKQDDYLDPJHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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